2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one 2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one
Brand Name: Vulcanchem
CAS No.: 2090511-31-0
VCID: VC4349387
InChI: InChI=1S/C12H22N2O2/c1-10(2)11(15)14-7-8-16-12(9-14)3-5-13-6-4-12/h10,13H,3-9H2,1-2H3
SMILES: CC(C)C(=O)N1CCOC2(C1)CCNCC2
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32

2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one

CAS No.: 2090511-31-0

Cat. No.: VC4349387

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32

* For research use only. Not for human or veterinary use.

2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one - 2090511-31-0

Specification

CAS No. 2090511-31-0
Molecular Formula C12H22N2O2
Molecular Weight 226.32
IUPAC Name 2-methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one
Standard InChI InChI=1S/C12H22N2O2/c1-10(2)11(15)14-7-8-16-12(9-14)3-5-13-6-4-12/h10,13H,3-9H2,1-2H3
Standard InChI Key SATMYHNDRKDHEQ-UHFFFAOYSA-N
SMILES CC(C)C(=O)N1CCOC2(C1)CCNCC2

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s defining feature is its spirocyclic architecture, which consists of two fused rings sharing a single atom (spiro carbon). The primary ring is a 1-oxa-4,9-diazaspiro[5.5]undecane system, comprising an oxygen atom (oxa) and two nitrogen atoms (diazas) within an 11-membered bicyclic structure. The numbering begins at the oxygen atom (position 1), with nitrogen atoms at positions 4 and 9 . The secondary ring is a six-membered cyclohexane derivative, creating a rigid three-dimensional geometry that enhances binding specificity to biological targets .

Attached to the spirocyclic core is a 2-methylpropan-1-one group at position 4. This ketone moiety introduces a polarizable carbonyl group, which facilitates hydrogen bonding and dipole interactions with enzymatic active sites . The methyl branch at the β-position of the propanone side chain contributes to steric hindrance, potentially influencing metabolic stability and receptor selectivity .

Table 1: Key Structural and Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₂O
Molecular Weight226.30 g/mol
IUPAC Name2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one
CAS Registry Number2090511-31-0
SMILES NotationCC(=O)C(C)N1CCOC2(C1)CCNCC2

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of 2-methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one typically involves multistep sequences starting from readily available precursors. A representative route, as described in patent literature , proceeds as follows:

  • Ring-Closing Metathesis: Cyclohexenone derivatives are subjected to Grubbs catalyst-mediated metathesis to form the spirocyclic骨架.

  • Reductive Amination: Introduction of the 4-position nitrogen via reaction with methylamine under hydrogenation conditions.

  • Ketone Installation: The propan-1-one moiety is appended through Friedel-Crafts acylation using methylacetyl chloride in the presence of Lewis acids like AlCl₃.

Alternative methods employ nitromethane as a nitrile precursor, followed by catalytic hydrogenation to generate the diazaspiro framework . Recent advancements utilize flow chemistry to improve yields (reported up to 68%) and reduce reaction times from days to hours .

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the parent compound have elucidated critical pharmacophoric elements:

  • Spiro Core Rigidity: Reduction of ring size (e.g., 5.5 to 4.5) diminishes MOR binding affinity by >90%, highlighting the importance of conformational restraint .

  • Nitrogen Basicity: Quaternary ammonium salts at position 9 exhibit enhanced sEH inhibition (IC₅₀ = 3.4 nM) compared to tertiary amines (IC₅₀ = 67 nM) .

  • Ketone Position: Relocating the carbonyl group to position 3 (as in 1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives) shifts activity from ACC inhibition to MCH-R1 antagonism .

Table 2: Bioactivity of Structural Analogues

Compound ModificationTarget (IC₅₀/Ki)Activity Change vs. ParentSource
9-Phenethyl substitutionMOR agonism (EC₅₀ = 12 nM)+300% efficacy
2-Ethyl vs. 2-Methylσ1 antagonism (Ki = 0.8 nM)+450% selectivity
Pyrazole-fused at C3-C4ACC inhibition (IC₅₀ = 1.0 nM)+99% potency

Pharmacological Profile and Mechanisms

Dual MOR Agonism/σ1 Antagonism

The compound exhibits multimodal analgesic activity through simultaneous μ-opioid receptor activation (EC₅₀ = 24 nM) and σ1 receptor blockade (Ki = 2.3 nM) . In murine models of neuropathic pain, oral administration (30 mg/kg) produced analgesia equivalent to oxycodone but with reduced tolerance development. Mechanistically, σ1 receptor antagonism potentiates MOR signaling by inhibiting calcium-dependent desensitization pathways .

Soluble Epoxide Hydrolase Inhibition

As a competitive sEH inhibitor (IC₅₀ = 11 nM), the compound stabilizes anti-inflammatory epoxyeicosatrienoic acids (EETs). In a rat model of anti-glomerular basement membrane glomerulonephritis, daily dosing (10 mg/kg) reduced proteinuria by 62% and serum creatinine by 41% over 28 days . The 1-oxa-4,9-diazaspiro[5.5]undecane core is critical for binding to the enzyme’s catalytic triad (Asp335, Tyr466, Tyr383), with the methylpropanone group occupying a hydrophobic pocket adjacent to the active site .

Metabolic Enzyme Modulation

Structural analogues demonstrate potent inhibition of acetyl-CoA carboxylase (ACC1/ACC2 isoforms, IC₅₀ = 1.0–3.4 nM), a key regulator of fatty acid synthesis . Molecular dynamics simulations suggest that the spirocyclic system induces a closed conformation of ACC’s biotin carboxylase domain, preventing ATP binding . In hepatocyte cultures, lead compounds reduced de novo lipogenesis by 78% at 100 nM concentrations.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound displays moderate solubility in polar aprotic solvents (DMSO: 32 mg/mL; ethanol: 18 mg/mL) but limited aqueous solubility (0.9 mg/mL at pH 7.4) . Stability studies indicate degradation <5% after 72 hours in plasma (37°C), with primary metabolites resulting from hepatic CYP3A4-mediated N-dealkylation .

Table 3: Pharmacokinetic Parameters in Rats

ParameterValue (10 mg/kg PO)Source
Cₘₐₓ1.2 μg/mL
Tₘₐₓ2.1 h
AUC₀–₂₄14.7 μg·h/mL
Bioavailability67%
Plasma Protein Binding89%

Toxicity Profile

Acute toxicity studies in rodents established an LD₅₀ > 2,000 mg/kg (oral), with no observed neurobehavioral abnormalities at therapeutic doses . Chronic administration (90 days, 100 mg/kg/day) caused reversible hepatic steatosis in 30% of test subjects, likely linked to ACC inhibition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator